3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is a liquid at room temperature and is primarily used as a building block in organic synthesis . The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a propanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with propanal in the presence of a reducing agent . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other functionalized derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
- 3-(1H-1,2,4-triazol-1-yl)propan-1-ol
Comparison: 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of a pyrazole ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- CBP/p300 Inhibition : Recent studies indicate that compounds similar to this compound can inhibit the CBP/p300 acetyltransferases, which are involved in gene regulation and have been implicated in cancer progression . This inhibition may lead to reduced transcriptional activity associated with oncogenes.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. A notable study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (lung cancer) | 10.5 | |
MCF7 (breast cancer) | 12.0 | |
HeLa (cervical cancer) | 8.0 |
The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, potentially through modulation of signaling pathways such as p53 and MAPK .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown antifungal activity. For example, studies indicate that certain pyrazole-based compounds can inhibit the growth of fungal strains such as Aspergillus niger and Candida albicans with inhibition zones ranging from 12 to 16 mm . This suggests a broad spectrum of activity against pathogenic fungi.
Enzyme Inhibition
Research has also highlighted the enzyme inhibition capabilities of pyrazole derivatives. For instance, the compound was evaluated for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The results indicated significant inhibition with an IC50 value lower than that of acarbose, a standard alpha-amylase inhibitor .
Case Studies
- Study on Anticancer Activity : A study conducted on A549 lung adenocarcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity and found that at concentrations above 10 µM, significant apoptosis was observed .
- Fungal Inhibition Study : Another research project involved testing various pyrazole derivatives against fungal pathogens. The study concluded that compounds with structural similarities to this compound exhibited promising antifungal properties, demonstrating potential for therapeutic applications in treating fungal infections .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNHHFTLCVQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596383 | |
Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192661-38-4 | |
Record name | 1-Methyl-1H-pyrazole-4-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192661-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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